Benzyl-(3-methoxy-benzyl)-amine
Description
Contextualization within Advanced Amine Chemistry Research
In the broad landscape of advanced amine chemistry, N-Benzyl-3-methoxybenzylamine serves as a significant model and precursor. Its chemical behavior is explored in various reaction types, including oxidation to form corresponding imines, reduction, and nucleophilic substitution reactions. The presence of the amine group allows for interactions such as hydrogen bonding and ionic bonding with other molecules, which is fundamental to understanding its potential biological activity.
Researchers in medicinal chemistry utilize this compound as a scaffold for developing new therapeutic agents. Derivatives have been investigated for their potential as antidepressants and anxiolytics, with studies suggesting possible interactions with serotonin (B10506) receptors. Furthermore, its structural framework has been instrumental in the design and synthesis of novel thrombin inhibitors, where modifications to the molecule led to enhanced binding affinity and specificity for the target enzyme. Investigations have also extended into oncology, with derivatives being developed as cytotoxic compounds showing significant activity against certain cancer cell lines.
Significance as a Foundational Building Block in Complex Organic Synthesis
The utility of N-Benzyl-3-methoxybenzylamine as a foundational building block is a cornerstone of its academic significance. It is a key intermediate in the synthesis of more complex molecular architectures.
Common synthetic routes to produce N-Benzyl-3-methoxybenzylamine itself include:
Reductive Amination: The condensation of 3-methoxybenzaldehyde (B106831) with benzylamine (B48309).
Nucleophilic Substitution: The reaction of 3-methoxybenzyl chloride with benzylamine in the presence of a base.
As an intermediate, it participates in crucial reactions such as N-alkylation, providing a pathway to synthesize various secondary and tertiary amines that are valuable in pharmaceutical development. A notable application is its use in the synthesis of isoquinoline (B145761) derivatives. These heterocyclic compounds are known for a wide range of biological activities, including potential anticancer and antimicrobial properties, highlighting the amine's role in creating structurally diverse and functionally significant molecules. Its application has also been noted in catalytic processes, particularly in hydrogenation reactions, where it can facilitate the creation of desired products with high yield and selectivity.
Chemical and Physical Properties
The fundamental properties of N-Benzyl-3-methoxybenzylamine are summarized below.
Table 1: Chemical Identifiers for N-Benzyl-3-methoxybenzylamine
| Identifier | Value |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-1-phenylmethanamine nih.gov |
| CAS Number | 134240-37-2 nih.gov |
| Molecular Formula | C₁₅H₁₇NO nih.gov |
| SMILES | COC1=CC=CC(=C1)CNCC2=CC=CC=C2 nih.gov |
| InChIKey | XCAYUNJSPOEITF-UHFFFAOYSA-N nih.gov |
Table 2: Computed Physical and Chemical Properties
| Property | Value |
| Molecular Weight | 227.30 g/mol nih.gov |
| XLogP3 | 2.9 nih.gov |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 227.131014166 Da nih.gov |
| Monoisotopic Mass | 227.131014166 Da nih.gov |
| Topological Polar Surface Area | 21.3 Ų nih.gov |
| Heavy Atom Count | 17 nih.gov |
Detailed Research Findings
The mechanism of action for N-Benzyl-3-methoxybenzylamine and its derivatives is rooted in its molecular structure. The amine group is capable of forming hydrogen bonds and ionic interactions, while the two aromatic rings (benzyl and 3-methoxybenzyl) can engage in hydrophobic interactions. This combination of bonding capabilities influences the compound's binding affinity and specificity to various molecular targets, such as enzymes and proteins.
Research has demonstrated its versatility in synthetic pathways:
Synthesis of Thrombin Inhibitors : A study published in the Journal of Medicinal Chemistry utilized derivatives of this compound to develop new thrombin inhibitors. The research highlighted that specific structural modifications led to a significant improvement in binding affinity and selectivity towards the thrombin enzyme.
Development of Anticancer Agents : In other research efforts, N-Benzyl-3-methoxybenzylamine has been a starting point for creating cytotoxic compounds. These studies have reported significant cytotoxicity against various cancer cell lines, underscoring its potential in the development of new anticancer therapies.
Catalytic Applications : Studies have explored its use in catalytic hydrogenation reactions. These findings indicate that the compound can help achieve high yields and selectivity in the formation of specific products.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-17-15-9-5-8-14(10-15)12-16-11-13-6-3-2-4-7-13/h2-10,16H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAYUNJSPOEITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354345 | |
| Record name | Benzyl-(3-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134240-37-2 | |
| Record name | Benzyl-(3-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development
Reductive Amination Strategies
Reductive amination is a highly effective method for preparing amines. This process typically involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ or in a subsequent step to the target amine. This two-step, one-pot process is valued for its efficiency and control, often preventing the over-alkylation that can plague other methods. masterorganicchemistry.com
A primary route to Benzyl-(3-methoxy-benzyl)-amine involves the condensation of 3-methoxyaniline with benzaldehyde. This reaction forms an intermediate Schiff base, or imine, which is subsequently reduced to the final secondary amine product. The initial condensation is typically acid-catalyzed, which activates the carbonyl group of the aldehyde for nucleophilic attack by the amine.
The reduction of the intermediate imine can be accomplished using various reducing agents. A common and effective choice is sodium borohydride (B1222165) (NaBH₄), often used in an alcoholic solvent like methanol (B129727). mdpi.comresearchgate.net For instance, a solvent-free condensation of an amine and an aldehyde can be heated to form the imine, followed by dissolution in methanol and reduction with sodium borohydride at ambient temperature to yield the final amine. mdpi.com Other reducing agents, such as sodium cyanoborohydride (NaBH₃CN), are particularly useful as they are mild enough to selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.comyoutube.com
| Step | Reactants | Key Intermediate | Reducing Agent | Product |
| 1. Condensation | 3-Methoxyaniline, Benzaldehyde | N-(3-methoxybenzylidene)aniline (Imine) | - | N/A |
| 2. Reduction | N-(3-methoxybenzylidene)aniline | - | Sodium Borohydride (NaBH₄) | This compound |
This interactive table summarizes the two-stage process of reductive amination.
Catalytic hydrogenation represents a significant alternative for the reduction step in amine synthesis. researchgate.net After the formation of the imine from 3-methoxyaniline and benzaldehyde, the C=N double bond can be hydrogenated using a metal catalyst, such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C), under a hydrogen atmosphere. nih.govgoogle.com This method is often characterized by high efficiency and clean product formation, as the only byproduct is typically the spent catalyst, which can be filtered off.
This approach is not only applicable to pre-formed imines but can also be used in a direct or "in situ" manner where the amine, aldehyde, catalyst, and hydrogen are all combined. The catalyst facilitates both the imine formation and its subsequent reduction. google.com Furthermore, catalytic hydrogenation is a key method for producing primary amines from nitriles, which can then be used as starting materials in further alkylation reactions. For example, the reduction of benzonitrile (B105546) over a palladium catalyst yields benzylamine (B48309). nih.gov
N-Alkylation Pathways
Direct N-alkylation provides an alternative synthetic route, where a C-N bond is formed by reacting an amine with an alkylating agent.
The synthesis of this compound can be achieved through the nucleophilic substitution reaction between 3-methoxyaniline and a benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide). Conversely, benzylamine can be reacted with 3-methoxybenzyl chloride. This reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). The base is crucial as it neutralizes the hydrohalic acid (e.g., HCl) formed during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. A significant drawback of this method is the potential for over-alkylation, leading to the formation of a tertiary amine as an undesired byproduct. masterorganicchemistry.com
| Amine | Alkylating Agent | Base | Solvent | Product |
| 3-Methoxyaniline | Benzyl Chloride | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | This compound |
| Benzylamine | 3-Methoxybenzyl Chloride | Potassium Carbonate (K₂CO₃) | Dimethylformamide (DMF) | This compound |
This interactive table outlines the components for direct N-alkylation.
Modern synthetic chemistry offers powerful transition metal-catalyzed methods for C-N bond formation, such as the Buchwald-Hartwig and Ullmann reactions. rsc.org These reactions are highly efficient alternatives to classical methods. rsc.org A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which is both atom-efficient and environmentally friendly. researchgate.net In this process, a transition metal catalyst, often based on iridium, ruthenium, or nickel, temporarily "borrows" hydrogen from an alcohol, oxidizing it to an aldehyde in situ. nih.gov This aldehyde then condenses with an amine to form an imine. The metal-hydride species, which was formed in the initial step, then reduces the imine to the final N-alkylated amine, thereby returning the borrowed hydrogen. This allows for the direct coupling of amines with alcohols, which are often more readily available and less toxic than alkyl halides, with water being the only byproduct. researchgate.net
For example, the N-alkylation of aniline (B41778) derivatives with benzyl alcohol can be catalyzed by Iridium(III) or Ruthenium(II) complexes, demonstrating the viability of this approach for creating compounds structurally similar to this compound. nih.gov
Green Chemistry Principles in Amine Synthesis
The principles of green chemistry increasingly influence the selection and development of synthetic routes for amines. rsc.orgacs.org The goal is to enhance efficiency while minimizing environmental impact by improving atom economy, reducing waste, and using less hazardous substances. rsc.orgsciepub.com
Catalytic methods, in general, are preferred over stoichiometric reactions. rsc.org For instance, catalytic reductive amination and N-alkylation via the borrowing hydrogen methodology are considered greener than classical approaches. rsc.orgacs.org The borrowing hydrogen strategy is particularly notable for its high atom economy, as it uses alcohols as alkylating agents and generates only water as a byproduct. researchgate.net This avoids the use of pre-functionalized and toxic alkyl halides and the co-production of stoichiometric salt waste seen in traditional N-alkylation. rsc.orgresearchgate.net
Furthermore, the development of recyclable catalysts, such as certain heterogeneous catalysts or those used in aqueous media, contributes to the sustainability of amine synthesis. researchgate.netacs.org Evaluating synthetic pathways using metrics like those from the CHEM21 toolkit allows for a quantitative assessment of a process's environmental footprint, encouraging more environmentally conscious chemical production. rsc.orgrsc.org
"Borrowing Hydrogen" (Hydrogen-Mediated) Amination of Alcohols
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful and atom-efficient strategy for the N-alkylation of amines with alcohols. organic-chemistry.orgacs.org This process avoids the pre-functionalization of alcohols to halides or sulfonates, generating water as the only byproduct. researchgate.net The general mechanism involves the temporary oxidation of the alcohol to an aldehyde by a metal catalyst, which then forms an imine with the amine. This imine is subsequently reduced by the hydrogen that was "borrowed" by the catalyst in the initial step. acs.org
Several transition-metal catalysts have been proven effective for this transformation, directly coupling benzylamine with 3-methoxybenzyl alcohol or vice-versa.
Key Research Findings:
Iridium and Palladium Catalysis: Cyclometalated iridium complexes are noted for their catalytic activity in the N-alkylation of amines with alcohols. Similarly, palladium-catalyzed methods are also employed for this type of transformation.
Nickel Catalysis: Raney nickel, an inexpensive and earth-abundant metal catalyst, has been demonstrated to effectively mediate the N-alkylation of benzylamine with 3-methoxybenzyl alcohol. acs.org This approach is part of a broader application of nickel catalysts in borrowing hydrogen strategies for delivering diverse secondary amines. organic-chemistry.org A dominant side-reaction can be the overalkylation of the desired primary amine product due to its increased nucleophilicity compared to the starting ammonia (B1221849) or amine. acs.org
Manganese and Cobalt Catalysis: Research into borrowing hydrogen amination has expanded to include other earth-abundant metals. Highly active Manganese(I) and Cobalt(II) pincer complexes have been developed for the N-alkylation of a wide range of anilines and aliphatic amines with primary and secondary alcohols, showcasing low catalyst loadings and mild reaction conditions. organic-chemistry.org
| Catalyst System | Reactants | Key Conditions | Yield Range | Reference |
|---|---|---|---|---|
| Raney Nickel (5 wt%) | Benzylamine + 3-Methoxybenzyl alcohol | Methanol, 100°C, 16 hours | Not specified | |
| Iridium Complexes (e.g., [Ir(Cp*)Cl₂]₂) | Amines + Alcohols | Toluene, 110°C | Up to 88% (enantiomeric excess for asymmetric synthesis) | |
| Palladium Catalysts | Amines + Alcohols | General application in C-N bond formation | 60-90% (general yields vary) | |
| Manganese(I) Pincer Complex | Anilines/Aliphatic Amines + Alcohols | Low catalyst loadings, mild conditions | Not specified | organic-chemistry.org |
| Cobalt(II)-PCP Complexes | Aromatic Amines + Primary Alcohols | Not specified | Very good yields | organic-chemistry.org |
Solvent-Free and Alternative Reaction Media Investigations
In line with the principles of green chemistry, investigations into solvent-free synthesis are crucial. A patented method describes the preparation of amine derivatives by reacting alcohols and amines under solvent-free conditions, using a halohydrocarbon as a catalyst. This approach aims to create a more environmentally benign process by achieving controllable and highly selective dehydration where water is the only by-product. google.com
| Reactants | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Benzyl alcohol + 3-Methylaniline | Benzyl bromide (7.5 mol%) | 160°C, 24h, sealed vessel, no solvent | N-Benzyl-3-methylaniline | google.com |
While this specific example produces a related N-benzylaniline, the principle is applicable to the synthesis of this compound, highlighting a potential route for reducing solvent waste. google.com
Catalyst-Free Synthesis Approaches
Recent advancements have focused on developing synthetic routes that eliminate the need for any metal or additive catalyst, simplifying procedures and reducing costs and potential contamination. One such approach involves a Mannich-type reaction for the synthesis of 3-aminoalkylated indoles, which proceeds efficiently in promoting media like methanol or ethylene (B1197577) glycol without a catalyst. Similarly, a three-component reaction for synthesizing amidinomaleimides has been developed that is catalyst-free, modular, and high-yielding. nih.gov
A notable catalyst- and additive-free method has been developed for the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.orgbohrium.comresearchgate.net This reaction proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov Although this specific transformation builds the aniline ring itself and produces a different class of compounds, it represents a significant strategy in catalyst-free C-N bond formation that could inspire new routes to other amine derivatives. beilstein-journals.org
Novel Synthetic Transformations
Beyond direct coupling, novel multi-step and domino reactions are being explored to construct complex molecules from simple precursors, including derivatives of this compound.
Imine Condensation–Isoaromatization Sequences for Aniline Derivatives
A recently reported transformation provides a catalyst- and additive-free pathway to synthetically useful 2-benzyl N-substituted anilines. beilstein-journals.orgbohrium.comnih.gov The process involves the reaction of (E)-2-arylidene-3-cyclohexenones with various primary amines. researchgate.net
Reaction Mechanism:
Imine Condensation: The primary amine first reacts with the cyclohexenone derivative to form a cyclohexenylimine intermediate.
Isoaromatization: This intermediate then undergoes isoaromatization through an imine–enamine tautomerization and a shift of the exocyclic double bond to form the stable, final aniline product. beilstein-journals.org
The electronic properties of substituents on the benzylamine starting material did not show a significant impact on the reaction outcomes, with various derivatives being synthesized in moderate to good yields (50-80%). beilstein-journals.org This method's key advantages include its operational simplicity, mild reaction conditions, and potential for scale-up production. bohrium.comresearchgate.net
Domino Reactions for Complex Heterocyclic Scaffold Assembly
Domino reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are a highly efficient tool for assembling complex molecular architectures. researchgate.net These reactions are instrumental in creating nitrogen-enriched heterocyclic scaffolds from simple starting materials like amines. While the direct use of this compound in such a sequence is not prominently documented, the principles are widely applied. For instance, Rh(III)-catalyzed cascade annulation reactions of N-(pivaloyloxy)benzamides with 1,5-enynes have been used to access diversely substituted aromathecin derivatives through a sequence involving C-H activation, alkyne insertion, and aza-Michael addition. researchgate.net These strategies showcase the potential for using complex secondary amines as building blocks for even more elaborate heterocyclic systems.
Derivatization of Benzyl Alcohol Derivatives
Alternative synthetic routes to this compound often start with the derivatization of the corresponding benzyl alcohols. This typically involves a two-step process:
Activation of the Alcohol: The hydroxyl group of 3-methoxybenzyl alcohol is converted into a better leaving group. A common method is its transformation into a benzyl halide, such as 3-methoxybenzyl chloride, using reagents like thionyl chloride or phosphorus oxychloride. google.comgoogle.com
Nucleophilic Substitution: The resulting 3-methoxybenzyl chloride is then reacted with benzylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) to yield the final product via nucleophilic substitution.
Mechanistic Investigations of Reactions Involving N Benzyl 3 Methoxybenzylamine and Analogous Systems
Elucidation of Reaction Pathways and Intermediates
Understanding the step-by-step sequence of bond-making and bond-breaking events, along with the identification of transient intermediates, is fundamental to mechanistic chemistry. For reactions involving N-benzyl-3-methoxybenzylamine, key pathways include its formation via reductive amination and its participation in oxidative transformations.
The synthesis of N-benzyl-3-methoxybenzylamine typically proceeds through a two-step sequence within a single reaction vessel, known as reductive amination. This process begins with the formation of an imine, followed by its reduction.
The second stage is the reduction of the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine, N-benzyl-3-methoxybenzylamine. This reduction can be achieved using various reducing agents. A common laboratory method involves sodium cyanoborohydride (NaBH3CN), which is mild enough to selectively reduce the protonated iminium ion without significantly reducing the starting aldehyde. youtube.com The reaction is most effective at a slightly acidic pH (around 4-5) to ensure the presence of the more reactive iminium ion. youtube.comyoutube.com Alternatively, catalytic hydrogenation using transition metal catalysts like Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas is a widely used industrial method. researchgate.net
A proposed mechanism for the formation of N-benzyl-3-methoxybenzylamine via reductive amination is as follows:
Protonation of the carbonyl oxygen: In an acidic medium, the oxygen atom of 3-methoxybenzaldehyde (B106831) is protonated, increasing the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic attack: The nitrogen atom of benzylamine (B48309) attacks the activated carbonyl carbon, leading to a protonated carbinolamine intermediate. masterorganicchemistry.com
Proton transfer: A proton is transferred from the nitrogen to the oxygen atom.
Dehydration: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized iminium cation. youtube.com
Reduction: A hydride from the reducing agent (e.g., NaBH3CN) or a metal hydride species on a catalyst surface attacks the carbon of the C=N bond, yielding N-benzyl-3-methoxybenzylamine. youtube.comyoutube.com
N-benzyl-3-methoxybenzylamine, like other benzylamines, can undergo oxidative transformations that may proceed through radical pathways. These reactions often involve the formation of an imine as a key intermediate. For instance, the metal-free oxidative coupling of benzylamines to imines under an oxygen atmosphere can be promoted by organocatalysts like salicylic (B10762653) acid derivatives. acs.org
A plausible radical pathway for the oxidation of a benzylamine like N-benzyl-3-methoxybenzylamine could involve the following steps:
Initiation: A radical initiator, which could be generated from an oxidant and a catalyst, abstracts a hydrogen atom from the carbon adjacent to the nitrogen (the benzylic position), forming a resonance-stabilized benzyl (B1604629) radical. nih.gov
Propagation: This radical can then react with an oxidizing agent (e.g., a peroxide radical or molecular oxygen) to form further intermediates. In some systems, the benzyl radical could be further oxidized to a benzyl cation. nih.gov
Termination: The reaction is terminated by the combination of radicals.
These oxidative transformations are significant as they can lead to the synthesis of imines, which are valuable synthetic intermediates for the preparation of other nitrogen-containing compounds.
Role of Catalysis in Mechanistic Understanding
Catalysts play a pivotal role not only in enabling and accelerating chemical reactions but also in providing deep mechanistic insights. The study of catalytic systems involving N-benzyl-3-methoxybenzylamine and its analogues has been instrumental in understanding the intricate details of C-N bond formation and other transformations.
Transition metals are extensively used to catalyze reactions involving amines and their precursors. The choice of metal can significantly influence the reaction pathway and selectivity.
Ruthenium (Ru): Ruthenium complexes are effective catalysts for the reductive amination of aldehydes and ketones to form primary amines using ammonia (B1221849) and hydrogen. nih.gov For the synthesis of secondary amines like N-benzyl-3-methoxybenzylamine, ruthenium catalysts, often in the form of RuCl2(PPh3)3, can promote the reductive amination of 3-methoxybenzaldehyde with benzylamine. nih.gov Mechanistic studies suggest the formation of ruthenium hydride species as the active reducing agent. youtube.com
Manganese (Mn): Manganese-based catalysts have emerged as effective and more sustainable alternatives for C-N bond formation. acs.orgnih.gov They can catalyze the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. acs.org In this process, the catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then condenses with the amine to form an imine. The borrowed hydrogen is then used by the catalyst to reduce the imine to the corresponding amine. acs.org The selectivity between amine and imine formation can sometimes be controlled by the choice of base. acs.org
Nickel (Ni): Nickel catalysts are widely used in cross-coupling reactions to form C-N bonds, a process known as the Buchwald-Hartwig amination. nih.govacs.org These reactions typically involve the coupling of an aryl halide or sulfamate (B1201201) with an amine. While direct synthesis of N-benzyl-3-methoxybenzylamine via this method is less common, the underlying principles of oxidative addition, reductive elimination, and the role of ligands are crucial for understanding nickel-catalyzed aminations. acs.orgthieme-connect.comnih.gov Nickel catalysts have also been employed for the reductive amination of nitriles. researchgate.net
Palladium (Pd): Palladium catalysts are highly versatile and have been used in a variety of reactions involving benzylamines. acs.orgnih.gov They are effective for the N-debenzylation of benzylamines via hydrogenolysis. thieme-connect.com In the context of forming N-benzyl-3-methoxybenzylamine, palladium on carbon (Pd/C) is a standard catalyst for the reductive amination of 3-methoxybenzaldehyde with benzylamine under a hydrogen atmosphere. researchgate.net Mechanistic investigations of palladium-catalyzed reactions often involve the study of palladacycle intermediates, which are formed through C-H activation. nih.govnih.govacs.org
Table 1: Overview of Transition Metal Catalysts in Amination and Related Reactions
| Metal Catalyst | Typical Reaction | General Mechanistic Features | Relevance to N-Benzyl-3-methoxybenzylamine |
| Ruthenium (Ru) | Reductive Amination | Formation of Ru-hydride species, transfer hydrogenation. youtube.comnih.gov | Catalyzes the reductive amination of 3-methoxybenzaldehyde with benzylamine. |
| Manganese (Mn) | N-alkylation of amines with alcohols | Borrowing hydrogen/hydrogen autotransfer mechanism. acs.orgnih.gov | Can synthesize analogous secondary amines. |
| Nickel (Ni) | Buchwald-Hartwig Amination | Oxidative addition/reductive elimination cycle. nih.govacs.orgacs.orgthieme-connect.comnih.gov | Fundamental for C-N bond formation, applicable to related syntheses. |
| Palladium (Pd) | Reductive Amination, C-H Activation | Formation of Pd-hydride species, palladacycle intermediates. researchgate.netnih.govthieme-connect.com | Standard catalyst for the synthesis via reductive amination. |
Acidic activation plays a crucial role in the catalytic hydrogenation of imines, the key intermediates in the formation of N-benzyl-3-methoxybenzylamine. The hydrogenation can be performed using transfer hydrogenation, where a hydrogen donor molecule is used instead of H2 gas. acs.org
Brønsted acids can catalyze the transfer hydrogenation of imines using hydrogen surrogates like cyclohexa-1,4-dienes. acs.org The acid protonates the imine, forming a more electrophilic iminium ion. acs.org This activation makes the imine more susceptible to hydride transfer from the hydrogen donor, facilitating the reduction to the secondary amine. acs.org The catalytic cycle involves the activation of the hydrogen donor by the acid, followed by protonation of the imine and subsequent hydride transfer. acs.org This method offers a metal-free alternative for the reduction step in reductive amination.
Iron(II) complexes have also been shown to catalyze the asymmetric hydrogenation of activated imines, where the activation is achieved by an N-diphenylphosphinoyl or N-tosyl group. acs.org Density functional theory (DFT) studies suggest that the NH group of the catalyst ligand can activate and orient the imine for hydride attack through hydrogen bonding. acs.org
Kinetic Analyses and Reaction Rate Determinations
Kinetic analyses provide quantitative data on reaction rates, which is essential for understanding reaction mechanisms and optimizing reaction conditions. For reactions involving N-benzyl-3-methoxybenzylamine, kinetic studies can help to identify the rate-determining step and the influence of various parameters on the reaction rate.
For instance, in the formation of N-benzyl-3-methoxybenzylamine via reductive amination, kinetic studies could determine whether the imine formation or the subsequent reduction is the rate-limiting step. The rate of imine formation often shows a strong dependence on pH, with a maximum rate typically observed around pH 4-5. masterorganicchemistry.com
Kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope (e.g., hydrogen with deuterium), can provide valuable mechanistic information. For example, in a study on the tandem synthesis of N-methylated tertiary amines, parallel reactions were carried out using CH3OH and CD3OD to probe the mechanism. rsc.org A significant KIE would indicate that the C-H (or C-D) bond cleavage is involved in the rate-determining step.
In the context of dynamic kinetic resolution (DKR) of benzyl amines, which involves racemization and resolution, kinetic studies are crucial for matching the rates of these two processes to achieve high yields and enantiomeric excess. researchgate.net
Computational and Theoretical Chemistry Studies
Molecular Geometry and Electronic Structure Analysis
The three-dimensional arrangement of atoms and the distribution of electrons are fundamental to a molecule's character. Modern computational techniques allow for precise modeling of these attributes.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. arxiv.org It is widely used to determine the most stable three-dimensional structure of a molecule, a process known as geometry optimization. mdpi.comnih.gov For Benzyl-(3-methoxy-benzyl)-amine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the equilibrium geometry by minimizing the total energy of the molecule. mdpi.comnih.gov This process yields crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's conformation. nih.gov The optimization process involves iteratively solving the Kohn-Sham equations to find the electron density that corresponds to the minimum energy state. nih.gov
Table 1: Representative Theoretical Bond Parameters for this compound
| Parameter | Description | Theoretical Value (Representative) |
|---|---|---|
| C-N Bond Length | Length of the bond between a benzyl (B1604629) carbon and the nitrogen atom. | ~1.46 Å |
| C-O Bond Length | Length of the bond between the methoxy (B1213986) carbon and oxygen. | ~1.43 Å |
| C-N-C Bond Angle | Angle formed by the two benzyl groups and the central nitrogen. | ~112° |
Note: The values in this table are representative and would be precisely determined through specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is instrumental in predicting chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. ossila.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. ossila.com
Table 2: Frontier Orbital Properties
| Property | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net
Typically, red and yellow areas indicate negative potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), which are prone to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom due to its lone pair of electrons, identifying it as a primary site for electrophilic interaction (e.g., protonation). The aromatic rings, particularly the one bearing the electron-donating methoxy group, would also exhibit regions of negative potential, while the amine hydrogen would be a site of positive potential. nih.gov
Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule. libretexts.orgwikipedia.org Although sensitive to the choice of basis set, it provides a useful qualitative picture of charge distribution when comparing related molecules calculated at the same level of theory. wikipedia.orgscielo.br The analysis partitions the total electron population among the atoms, offering insights into the electronic structure. researchgate.net
In this compound, the nitrogen and oxygen atoms are expected to carry negative Mulliken charges due to their high electronegativity, making them electron-accepting centers. scielo.br Conversely, many of the hydrogen atoms would exhibit positive charges. researchgate.net This charge distribution influences numerous molecular properties, including the dipole moment and reactivity. scielo.br
Vibrational Frequency Analysis and Spectroscopic Data Correlation
Computational vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies of the optimized molecular structure using methods like DFT, a theoretical spectrum can be generated. researchgate.nettandfonline.com These calculated frequencies, often scaled by an empirical factor to better match experimental data, help in assigning specific vibrational modes (stretching, bending, etc.) to the observed spectral bands. scribd.com
For this compound, key experimental IR peaks include stretching vibrations for N-H (~3450 cm⁻¹) and the C–O–C bond of the methoxy group (~1250 cm⁻¹). Theoretical calculations would aim to reproduce these frequencies and assign them to the corresponding atomic motions, confirming the molecular structure and providing a more detailed understanding of its vibrational dynamics. nih.gov
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is an indispensable tool for investigating the intricate details of reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, providing a step-by-step picture of how reactants are converted into products. nih.govberkeley.edu
One common synthesis route for secondary amines like this compound is reductive amination. wikipedia.org This process typically involves the initial formation of an imine from an aldehyde (3-methoxybenzaldehyde) and a primary amine (benzylamine), followed by reduction. nih.govacs.org Another advanced method is the "borrowing hydrogen" or "hydrogen autotransfer" catalysis, where an alcohol is used as the alkylating agent. acs.orgacs.orgnih.gov In this case, a catalyst temporarily "borrows" hydrogen from an alcohol (3-methoxybenzyl alcohol) to form an aldehyde in situ, which then reacts with an amine to form an imine. The borrowed hydrogen is then returned to reduce the imine to the final amine product. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-methoxybenzaldehyde (B106831) |
| Benzylamine (B48309) |
Advanced Spectroscopic Characterization Techniques for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
One-dimensional NMR provides fundamental information about the hydrogen (¹H) and carbon (¹³C) frameworks of Benzyl-(3-methoxy-benzyl)-amine.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the unsubstituted benzyl (B1604629) group and the 3-methoxybenzyl group would appear in the range of δ 6.7-7.4 ppm. The two benzylic methylene (B1212753) (CH₂) groups attached to the nitrogen would likely appear as singlets around δ 3.8 ppm, though their exact chemical shift can vary. The methoxy (B1213986) (OCH₃) protons are expected to produce a sharp singlet at approximately δ 3.8 ppm. The N-H proton of the secondary amine gives a broad signal that can appear over a wide range of chemical shifts and may exchange with deuterium (B1214612) in solvents like D₂O.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. nih.gov The spectrum would show signals for the two distinct benzylic carbons and the methoxy carbon. The aromatic regions would display signals for the five carbons of the monosubstituted phenyl ring and the six carbons of the 1,3-disubstituted methoxybenzyl ring. The carbon attached to the methoxy group is expected to be significantly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the analysis of similar structures; experimental values may vary slightly.)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Unsubstituted Phenyl-H | ~7.2-7.4 | ~127-139 | Complex multiplet for 5 protons. |
| 3-Methoxybenzyl-H | ~6.7-7.2 | ~112-160 | Characteristic pattern for 1,3-disubstitution. |
| Ar-CH₂-N | ~3.8 | ~50-54 | Two signals expected for the two distinct methylene groups. |
| OCH₃ | ~3.8 | ~55 | Sharp singlet for 3 protons. |
| N-H | Variable (broad) | N/A | Position and intensity are solvent-dependent. |
| C-O (Aromatic) | N/A | ~160 | Deshielded quaternary carbon. |
While direct experimental data for this compound is not available, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment would be crucial for distinguishing between the different types of carbon atoms. A DEPT-135 experiment would show positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons, such as the aromatic carbons attached to the methylene groups or the methoxy group, would be absent in a DEPT spectrum. This technique would unequivocally identify the signals for the two benzylic CH₂ groups (negative phase) and the OCH₃ group (positive phase), aiding in the complete assignment of the ¹³C spectrum.
Mass Spectrometry (MS) Techniques for Molecular Integrity and Fragmentation Patterns
Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and then identifies the components at a molecular level. For this compound, GC-MS serves as an excellent tool for assessing purity. nih.gov A pure sample would exhibit a single peak in the gas chromatogram.
The mass spectrum obtained from the GC-MS provides a fragmentation pattern that acts as a molecular fingerprint. The molecular ion peak (M⁺) would be expected at m/z 227, corresponding to the molecular weight of the compound. Key fragmentation pathways for this molecule would involve cleavage at the C-N bonds (benzylic cleavage), which is a favorable process. This would lead to the formation of characteristic fragments.
Table 2: Predicted Major Mass Fragments for this compound in GC-MS
| m/z | Predicted Fragment Ion | Structural Origin |
|---|---|---|
| 227 | [C₁₅H₁₇NO]⁺ | Molecular Ion (M⁺) |
| 121 | [C₈H₉O]⁺ | 3-Methoxybenzyl cation, from cleavage of the C-N bond. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a rearrangement product from the benzyl cation. |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. The calculated exact mass for the neutral molecule this compound (C₁₅H₁₇NO) is 227.131014166 Da. nih.gov HRMS analysis would aim to detect the protonated molecule, [M+H]⁺, with a measured m/z value that matches the calculated value (228.1383) to within a few parts per million (ppm), thereby confirming the molecular formula and ruling out other potential structures with the same nominal mass.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups.
Key expected vibrations include:
N-H Stretch: A moderate to weak absorption band around 3300-3500 cm⁻¹ is characteristic of a secondary amine N-H bond.
Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretch: The methylene (CH₂) and methyl (CH₃) groups will show stretching vibrations in the region of 2850-3000 cm⁻¹.
C=C Aromatic Stretch: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region, corresponding to the vibrations of the two aromatic rings.
C-O-C Stretch: A strong, characteristic band for the aryl-alkyl ether linkage is expected around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).
C-N Stretch: These vibrations typically occur in the 1020-1250 cm⁻¹ range.
Table 3: Summary of Key Spectroscopic Data for this compound
| Technique | Parameter | Observed/Expected Value |
|---|---|---|
| HRMS | Calculated Exact Mass (M) | 227.131014166 Da nih.gov |
| ¹³C NMR | Number of Signals | ~13 (some aromatic signals may overlap) |
| ¹H NMR | Key Proton Signals | Aromatic (6.7-7.4 ppm), CH₂ ( ~3.8 ppm), OCH₃ (~3.8 ppm) |
| IR Spectroscopy | Characteristic Bands (cm⁻¹) | ~3300-3500 (N-H), ~2850-3000 (aliphatic C-H), ~1250 (C-O) |
| MS | Key Fragments (m/z) | 227 (M⁺), 121, 91 |
Chemical Reactivity and Derivatization Strategies
General Chemical Transformations
The reactivity of Benzyl-(3-methoxy-benzyl)-amine is primarily dictated by the lone pair of electrons on the secondary amine nitrogen, which imparts both nucleophilic and basic character to the molecule.
The oxidation of secondary amines, such as this compound, with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to a variety of products, as the reaction is often not straightforward. quora.comquora.com Under neutral conditions, the oxidation of secondary amines may yield aldehydes or ketones. quora.com For dibenzylamines, which are structurally similar to the target compound, the reaction can be even more complex. Research on the oxidation of dibenzylamine (B1670424) with aqueous KMnO₄ has shown the formation of benzoyltribenzylhydrazine as a significant product. acs.org This transformation is thought to proceed through a tetrabenzylhydrazine intermediate. acs.org Another potential outcome reported for the oxidation of secondary amines with KMnO₄ is the formation of a tetraalkyl hydrazine (B178648). doubtnut.com
| Reactant Class | Oxidizing Agent | Potential Product(s) | Reference |
|---|---|---|---|
| Secondary Amine | Neutral KMnO₄ | Aldehydes or Ketones | quora.com |
| Diethyl amine | KMnO₄ | Tetraethyl hydrazine | doubtnut.com |
| Dibenzylamine | Aqueous KMnO₄ | Benzoyltribenzylhydrazine | acs.org |
Secondary amines are a stable functional group and are not typically susceptible to reduction by common reducing agents like sodium borohydride (B1222165) (NaBH₄). However, NaBH₄ is a crucial reagent in the synthesis of this compound through a process known as reductive amination. libretexts.org
This synthetic route involves two main steps:
Imine Formation : 3-Methoxybenzaldehyde (B106831) is reacted with benzylamine (B48309) to form the corresponding imine intermediate. youtube.com
Reduction : The C=N double bond of the imine is then reduced to a single bond in situ using a hydride reducing agent such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation, to yield the final secondary amine product. libretexts.orgyoutube.comacs.orgrsc.org
The InCl₃/NaBH₄ system has also been shown to be effective for the reduction of nitriles to primary amines, highlighting the versatility of borohydride-based reducing systems in amine synthesis. nih.gov
The defining characteristic of the amine functional group is its nucleophilicity, which stems from the lone pair of electrons on the nitrogen atom. libretexts.orgwikipedia.org This allows this compound to react with a wide array of electrophilic compounds in nucleophilic substitution reactions.
Notable reactions include:
Acylation : Reaction with acyl chlorides or acid anhydrides results in the formation of amides. This specific transformation is often referred to as the Schotten-Baumann reaction. wikipedia.org For instance, reacting this compound with benzoyl chloride would yield N-benzoyl-N-benzyl-(3-methoxy-benzyl)-amine.
Sulfonylation : Reaction with sulfonyl chlorides produces sulfonamides. This reaction, known as the Hinsberg reaction, can also serve as a chemical test to distinguish between primary, secondary, and tertiary amines. wikipedia.orglibretexts.org
As a secondary amine, this compound can undergo N-alkylation when treated with alkylating agents such as alkyl halides. wikipedia.orgorganic-chemistry.org This reaction proceeds via a nucleophilic aliphatic substitution (SN2) mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. ucalgary.ca The product of this reaction is a tertiary amine. jst.go.jpmasterorganicchemistry.com
A potential complication of amine alkylation is overalkylation, as the tertiary amine product is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com However, the formation of tertiary amines from secondary amines is generally less prone to this issue compared to the alkylation of primary amines. masterorganicchemistry.com Studies on the reaction of substituted benzylamines with benzyl (B1604629) bromide have shown that electron-donating groups, such as the methoxy (B1213986) group in the target compound, increase the nucleophilicity of the amine and thus increase the reaction rate. researchgate.net
| Reactant 1 | Reactant 2 (Alkylating Agent) | Product Class | Mechanism | Reference |
|---|---|---|---|---|
| Secondary Amine (e.g., this compound) | Alkyl Halide (e.g., CH₃I) | Tertiary Amine | SN2 | ucalgary.cajst.go.jp |
Derivatization for Enhanced Chemical Properties and Analysis
Derivatization involves chemically modifying a compound to alter its physicochemical properties, often to improve its suitability for a specific analytical technique or to facilitate its isolation and purification.
For analytical purposes, particularly in liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a powerful strategy to overcome challenges associated with the analysis of polar compounds. researchgate.net
Improved Detection in LC-MS : Polar amines like this compound may exhibit poor retention on common reversed-phase chromatography columns. Derivatization with a hydrophobic reagent can significantly enhance retention. Benzoyl chloride (BzCl) is a widely used derivatizing agent that reacts rapidly with primary and secondary amines to form stable benzoylated products. researchgate.netnih.govchromatographyonline.com This modification increases the hydrophobicity of the analyte, leading to better chromatographic separation. Furthermore, the benzoyl group provides a consistent fragmentation pattern in tandem mass spectrometry (MS/MS), which can improve the sensitivity and selectivity of detection by up to 1,000-fold. researchgate.netnih.gov The general workflow involves making the sample basic (pH >9) and then adding BzCl for a rapid reaction at room temperature. chromatographyonline.com
Facilitated Isolation : Derivatization can be employed to simplify the isolation of a target compound from a complex mixture. By converting the amine into a derivative with distinct physical properties, such as a crystalline salt or a sulfonamide (via the Hinsberg reaction), its separation by techniques like crystallization or chromatography can be made more efficient. wikipedia.org
Functional Group Interconversions for Scaffold Modification
Functional group interconversions are key strategies for modifying the this compound scaffold, allowing for the synthesis of a diverse range of derivatives. The primary transformations involve reactions of the amine group and oxidation of the benzylic C-H bonds. wikipedia.org These modifications are instrumental in medicinal chemistry for creating new molecular entities with potentially enhanced biological activities.
The secondary amine can undergo several fundamental reactions:
Oxidation: The amine can be oxidized to form the corresponding imine. This transformation introduces a C=N double bond, which can act as an electrophilic site for further reactions or serve as a precursor to other functional groups.
Reduction: While the amine is already in a reduced state, the term can also refer to reductive amination processes where this compound could be formed, or further alkylation followed by reduction of other functional groups on the molecule.
Substitution: The nitrogen atom can act as a nucleophile, participating in substitution reactions. N-alkylation with alkyl halides or N-acylation with acyl chlorides are common methods to introduce new substituents, leading to tertiary amines or amides, respectively. These reactions are crucial for exploring the structure-activity relationship of derivatives.
The benzylic methylene (B1212753) groups also offer sites for reactivity. The adjacent aromatic ring stabilizes intermediates such as radicals or ions at the benzylic position, enhancing the reactivity of these C-H bonds compared to typical alkyl C-H bonds. wikipedia.org Under specific conditions, these positions can be oxidized. For instance, strong oxidizing agents like potassium permanganate can ultimately lead to the cleavage of the benzyl group and formation of a carboxylic acid. wikipedia.org
A summary of key functional group interconversions is provided in the table below.
| Reaction Type | Common Reagents | Major Product Type(s) | Reference |
| Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | Imines, Nitriles | |
| Substitution | Alkyl halides, Acyl chlorides | Tertiary amines, Amides |
Cycloaddition Chemistry
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, its structural motifs suggest a potential role in cycloadditions, particularly through its transformation into a reactive intermediate like an azomethine ylide.
Role as an Azomethine Ylide Precursor in [3+2] and [3+3] Cycloadditions
Azomethine ylides are highly reactive 1,3-dipoles that are extensively used in [3+2] cycloaddition reactions to synthesize five-membered nitrogen-containing heterocycles, such as pyrrolidines and imidazolidines. mdpi.comnih.gov These ylides are typically unstable and generated in situ from stable precursors. While direct studies on this compound as an azomethine ylide precursor are not prominent, compounds with a similar N-benzyl structure are classic precursors for this purpose. researchgate.net
A common strategy involves the use of N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, which, in the presence of an acid catalyst like trifluoroacetic acid (TFA), generates a nonstabilized azomethine ylide. mdpi.comnih.gov This reactive intermediate readily undergoes [3+2] cycloaddition with various dipolarophiles (e.g., electron-deficient alkenes). mdpi.com
The general mechanism proceeds as follows:
Generation of an N-benzyl iminium ion from a suitable precursor.
Desilylation (or a similar elimination step) to form the azomethine ylide.
Rapid [3+2] cycloaddition with a dipolarophile to form a five-membered ring.
This methodology has been successfully applied to synthesize a wide range of substituted pyrrolidines and other complex heterocyclic systems. mdpi.comhighfine.com For example, the reaction between an azomethine ylide generated from an N-benzyl precursor and an alkene dipolarophile provides a direct route to the pyrrolidine (B122466) core. mdpi.com Similarly, using imines as dipolarophiles can lead to the formation of imidazolidine (B613845) derivatives. nih.gov Although less common, [3+3] cycloaddition reactions involving azomethine ylides are also known, providing access to six-membered rings. nih.gov
Given its N-benzyl and N-(3-methoxybenzyl) groups, it is conceivable that this compound could be converted into a suitable precursor (e.g., by N-alkylation with a trimethylsilylmethyl halide followed by activation) to generate a corresponding substituted azomethine ylide for use in such cycloaddition reactions.
The table below presents examples of [3+2] cycloaddition reactions using a well-established N-benzyl azomethine ylide precursor.
| Precursor | Dipolarophile | Product Type | Yield | Reference |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | trans-Arylacrylates | trans-Pyrrolidine derivatives | Good | mdpi.com |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 2-Benzothiazolimine | 1,3,5-Trisubstituted imidazolidine | Up to 98% | nih.gov |
| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Aliphatic aldehydes | Oxazolidine derivatives | Good | highfine.com |
Applications As a Core Synthetic Building Block in Advanced Organic Chemistry
Utilization in the Synthesis of Complex Organic Molecules and Advanced Scaffolds
The structural framework of Benzyl-(3-methoxy-benzyl)-amine serves as a foundational element for the construction of intricate molecular architectures and advanced chemical scaffolds. Its utility is particularly evident in the pharmaceutical industry, where it functions as a precursor for various drug candidates. The presence of the benzyl (B1604629) and 3-methoxybenzyl groups allows for targeted modifications, which can enhance the efficacy and specificity of the final therapeutic agents.
A notable application of a related compound, (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, is in the synthesis of (R,R)-formoterol, a long-acting β2-agonist used in the management of asthma and chronic obstructive pulmonary disease. researchgate.netepo.orgnewdrugapprovals.orggoogle.com The synthesis involves the coupling of this chiral amine with an epoxide, followed by deprotection steps to yield the final active pharmaceutical ingredient. google.com This multi-step synthesis highlights the importance of such benzylamine (B48309) derivatives in creating stereospecific and medically significant molecules. researchgate.netepo.orgnewdrugapprovals.orggoogle.com
Table 1: Exemplary Synthesis of a Complex Pharmaceutical Intermediate
| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |
| 1 | 1-(4-methoxyphenyl)-2-propanone, Benzylamine | H₂, Pd/C, Methanol (B129727) | Racemic N-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine | - | |
| 2 | Racemic amine from Step 1 | (S)-Mandelic acid | (R)-N-benzyl-N-[2-(4-methoxyphenyl)-1-methylethyl]amine | - | |
| 3 | (R)-amine from Step 2, (R)-2-bromo-1-(4-benzyloxy-3-nitrophenyl)ethanol | THF/Methanol | Protected (R,R)-formoterol precursor | - | |
| 4 | Protected precursor from Step 3 | H₂, Pd/C, Ethanol | (R,R)-Formoterol | 98% | google.com |
This table is a representation of a synthetic route towards (R,R)-formoterol, illustrating the utility of a substituted benzylamine derivative.
Integration into Nitrogen-Containing Heterocyclic Systems
This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic systems, which are core structures in many biologically active compounds. One of the most prominent applications is in the synthesis of isoquinoline (B145761) derivatives. These compounds are known for their diverse pharmacological activities, including potential anticancer and antimicrobial properties. psu.edu The synthesis of 1-substituted-benzyl-1,2,3,4-tetrahydroisoquinolines can be achieved through methods like the Grignard reaction, where a substituted benzyl group is introduced at the C-1 position of the isoquinoline core. researchgate.net
The versatility of benzylamine derivatives extends to the construction of other heterocyclic rings. For instance, N-substituted indolyl chalcones, which can be derived from related benzylamines, serve as starting materials for a range of heterocycles including pyrimidines, indazoles, pyrazoles, and isoxazoles through reactions with urea, thiourea, and various hydrazine (B178648) derivatives. nih.govresearchgate.net Furthermore, related compounds like N-benzyl-N-(methoxymethyl)-N-trimethylsilylmethylamine can act as precursors to azomethine ylides, which undergo [3+2] and [3+3] cycloaddition reactions to form functionalized nitrogen heterocycles such as pyrrolidines. enamine-genez.com
Table 2: Synthesis of Nitrogen-Containing Heterocycles from Benzylamine Derivatives
| Starting Material Type | Reagents/Conditions | Heterocyclic Product | Reference |
| 3,4-Dihydroisoquinoline | Substituted benzyl Grignard reagent | 1-(Substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline | researchgate.net |
| N-(pivaloyloxy) aryl amides | Internal acetylene-containing α-amino carboxylates, Rh(III)-catalysis | Isoquinolone derivatives | mdpi.com |
| o-Iodobenzaldehyde imine | Terminal acetylenes, Pd/Cu catalysis | Isoquinolines | organic-chemistry.org |
| N-Substituted indolyl chalcones | Urea, Thiourea, Hydrazine derivatives | Pyrimidines, Pyrimidinethiones, Pyrazoles | nih.govresearchgate.net |
| Azomethine ylide precursor | Alkenes, Alkynes | Pyrrolidines and other N-heterocycles | enamine-genez.com |
Contribution to Material Science and Polymer Chemistry
While direct applications of this compound in material science are still an emerging area of research, the functional groups present in this molecule offer significant potential for the development of novel polymers and materials. The secondary amine can be functionalized, for example, with acrylate (B77674) groups. This modification would introduce polymerizable units, enabling the creation of photo-crosslinkable polymers. nih.gov Such materials are of great interest in the biomedical field for applications like tissue engineering and the formation of hydrogels and specialized coatings. nih.gov The process of photocrosslinking involves the use of photoinitiators that, upon exposure to light, generate reactive species that induce the formation of a polymer network. nih.gov
Function as a Ligand Precursor in Homogeneous Catalysis
The structural features of this compound make it an attractive precursor for the synthesis of ligands for homogeneous catalysis. The nitrogen atom can coordinate to a metal center, and the benzyl and methoxybenzyl groups can be modified to tune the steric and electronic properties of the resulting ligand. This tailored approach is crucial for optimizing the activity and selectivity of a catalyst for a specific transformation.
For example, derivatives of benzylamine have been used to create N-heterocyclic carbene (NHC) ligands for palladium catalysts. nih.gov These (NHC)Pd complexes have shown high activity in various cross-coupling reactions. nih.gov Additionally, related amines have been utilized in ruthenium-catalyzed amidation reactions. researchgate.net The ability to readily modify the benzylamine backbone allows for the development of a diverse range of ligands for various transition-metal-catalyzed processes, including those involving palladium, rhodium, and ruthenium. chu-lab.orgscilit.com
Directed C-H Activation Studies Utilizing Amine Directing Groups
The amine functional group within this compound can serve as a directing group in C-H activation reactions. nih.govrsc.org This powerful synthetic strategy allows for the selective functionalization of otherwise unreactive C-H bonds, guided by the proximity of the directing group to the target bond. nih.govrsc.org
In this context, the nitrogen atom of the amine can coordinate to a transition metal catalyst, such as palladium or rhodium, bringing the metal center into close proximity to specific C-H bonds on the aromatic rings. chu-lab.orgnih.gov This directed metalation enables the subsequent reaction at that site, for example, through arylation, alkylation, or other coupling processes. chu-lab.orgresearchgate.net Studies on related benzylamine systems have demonstrated the feasibility of this approach. For instance, nosyl-protected benzylamines have been shown to undergo Pd(II)-catalyzed enantioselective C-H cross-coupling reactions. chu-lab.org Similarly, the direct cyclopalladation of fluorinated benzyl amines has been reported, further highlighting the potential of the amine moiety to direct C-H functionalization. nih.gov While specific studies employing this compound as the directing group are not extensively documented, the established principles strongly suggest its applicability in this area of synthetic chemistry. nih.gov
Q & A
Basic Synthesis: What are the standard methods for synthesizing Benzyl-(3-methoxy-benzyl)-amine?
The synthesis typically involves reductive amination or nucleophilic substitution. A widely cited method uses palladium-catalyzed coupling of benzylamine derivatives with substituted benzyl halides. For example, benzylamines with methoxy substituents can be prepared via catalytic alkylation of primary amines using alcohols under iridium or palladium catalysis . Key steps include:
- Procedure : Reacting 3-methoxybenzyl chloride with benzylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients.
- Validation : Confirmation via ¹H NMR and ESI-MS to ensure purity (>95%) .
Advanced Synthesis: How can enantioselective synthesis of this compound derivatives be achieved?
Enantioselective routes often employ chiral catalysts. For instance, cyclometalated iridium complexes catalyze the N-alkylation of amines with alcohols, enabling asymmetric synthesis. A reported protocol involves:
- Catalyst : [Ir(CP⁺)Cl₂]₂ (CP⁺ = cyclopentadienyl ligand) for C–N bond formation.
- Conditions : Toluene at 110°C, yielding enantiomeric excess (ee) up to 88% for substituted benzylamines .
- Challenges : Sensitivity to steric hindrance from the 3-methoxy group may require optimization of catalyst loading .
Analytical Characterization: What spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H NMR : Peaks at δ 3.75–3.80 ppm (methoxy protons), δ 3.85–3.95 ppm (N–CH₂), and aromatic protons between δ 6.70–7.40 ppm .
- ESI-MS : Molecular ion [M+H]⁺ at m/z 242.1 (calculated for C₁₅H₁₇NO).
- IR Spectroscopy : Stretching vibrations for N–H (~3450 cm⁻¹) and C–O–C (methoxy, ~1250 cm⁻¹) .
Data Contradictions: How can discrepancies in reported synthetic yields be resolved?
Variations in yields (e.g., 60–90%) arise from differences in catalysts or reaction conditions. For example:
- Palladium vs. Iridium Catalysts : Pd-based systems may favor bulkier substrates, while Ir catalysts improve selectivity for methoxy-substituted amines .
- Mitigation : Systematic screening of solvents (e.g., THF vs. toluene) and bases (e.g., NaH vs. K₂CO₃) to optimize reactivity .
Mechanistic Insights: What is the proposed mechanism for the iridium-catalyzed N-alkylation of amines?
The mechanism involves:
Alcohol Activation : The iridium catalyst dehydrogenates the alcohol to an aldehyde.
Iminium Formation : Condensation of the aldehyde with the amine generates an imine intermediate.
Reductive Amination : Hydrogen transfer from the catalyst reduces the imine to the secondary amine .
Stability and Storage: What are the optimal storage conditions for this compound?
- Stability : The compound is sensitive to oxidation due to the tertiary amine group. Store under inert gas (N₂ or Ar) at –20°C.
- Decomposition Signs : Discoloration (yellowing) or precipitate formation.
- Handling : Use amber vials to prevent photodegradation .
Structure-Activity Relationships (SAR): How does the 3-methoxy group influence the compound’s reactivity?
- Electronic Effects : The methoxy group donates electron density via resonance, increasing nucleophilicity at the nitrogen atom.
- Steric Effects : The 3-methoxy position minimizes steric hindrance compared to 2- or 4-substituted analogs, enhancing catalytic accessibility in further reactions .
Advanced Applications: What role does this compound play in drug discovery?
This compound serves as a precursor for:
- Antimicrobial Agents : Derivatives with halogen or quinoline substituents show activity against S. aureus .
- Kinase Inhibitors : Functionalization at the benzyl position modulates binding to ATP pockets .
Troubleshooting: How can researchers address low yields in reductive amination?
- Common Issues : Impure starting materials or moisture-sensitive reagents.
- Solutions :
Advanced Purification: What chromatographic techniques improve isolation of this amine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
